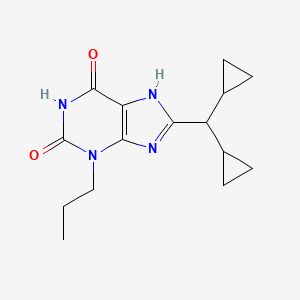![molecular formula C38H60O8-2 B14275336 2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate CAS No. 137204-05-8](/img/structure/B14275336.png)
2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzene ring substituted with two tetradecyloxycarbonyl groups and two carboxylate groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate typically involves esterification reactions. One common method includes the reaction of 2,5-dihydroxyterephthalic acid with tetradecyl chloroformate in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of lipid membranes due to its amphiphilic nature.
Industry: It is used in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism by which 2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate exerts its effects is largely dependent on its interaction with other molecules. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where it can facilitate the transport of hydrophobic drugs across cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(ethoxycarbonyl)benzene-1,4-dicarboxylate
- 2,5-Bis(methoxycarbonyl)benzene-1,4-dicarboxylate
- 2,5-Bis(butyloxycarbonyl)benzene-1,4-dicarboxylate
Uniqueness
Compared to similar compounds, 2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate has longer alkyl chains, which enhance its hydrophobic interactions and make it more suitable for applications involving lipid membranes and hydrophobic environments. This unique structural feature distinguishes it from other compounds with shorter alkyl chains, providing specific advantages in certain applications.
Properties
CAS No. |
137204-05-8 |
|---|---|
Molecular Formula |
C38H60O8-2 |
Molecular Weight |
644.9 g/mol |
IUPAC Name |
2,5-bis(tetradecoxycarbonyl)terephthalate |
InChI |
InChI=1S/C38H62O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-45-37(43)33-29-32(36(41)42)34(30-31(33)35(39)40)38(44)46-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30H,3-28H2,1-2H3,(H,39,40)(H,41,42)/p-2 |
InChI Key |
CTCDUNSVNKYNRA-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1C(=O)[O-])C(=O)OCCCCCCCCCCCCCC)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Hex-3-en-3-yl)sulfanyl]benzene](/img/structure/B14275253.png)
![2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]-](/img/structure/B14275255.png)
![N-Dodecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14275262.png)
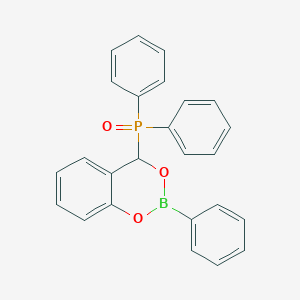
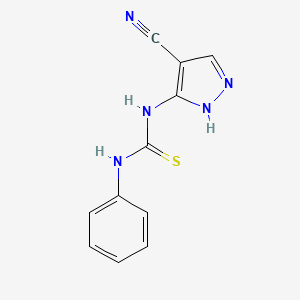
![5-[(E)-(2-Chlorophenyl)diazenyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14275288.png)
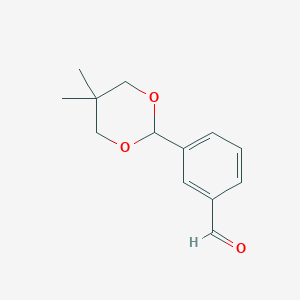
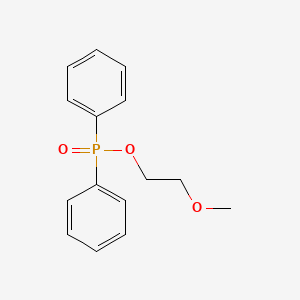
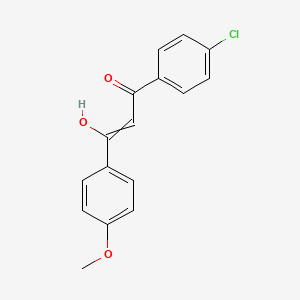
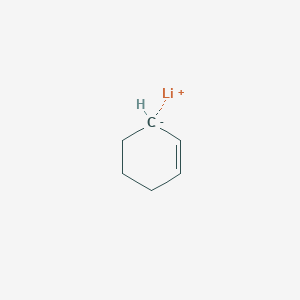
![1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one](/img/structure/B14275324.png)

![4-[(Hexylamino)methylidene]-2,5-dimethylpyridin-3(4H)-one](/img/structure/B14275335.png)
